molecular formula C28H30N4O B14078221 2-amino-N-propyl-3-(1-tritylimidazol-4-yl)propanamide

2-amino-N-propyl-3-(1-tritylimidazol-4-yl)propanamide

Cat. No.: B14078221
M. Wt: 438.6 g/mol
InChI Key: PYSBOGZHEFMCJK-UHFFFAOYSA-N
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Description

2-amino-N-propyl-3-(1-tritylimidazol-4-yl)propanamide is a complex organic compound that features an imidazole ring, a trityl group, and an amide linkage. Imidazole derivatives are known for their broad range of biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 2-amino-N-propyl-3-(1-tritylimidazol-4-yl)propanamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of microwave irradiation to enhance reaction rates and yields .

Chemical Reactions Analysis

2-amino-N-propyl-3-(1-tritylimidazol-4-yl)propanamide can undergo various chemical reactions, including:

Scientific Research Applications

2-amino-N-propyl-3-(1-tritylimidazol-4-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-N-propyl-3-(1-tritylimidazol-4-yl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can bind to metal ions and other active sites, modulating the activity of enzymes and influencing various biochemical pathways .

Comparison with Similar Compounds

2-amino-N-propyl-3-(1-tritylimidazol-4-yl)propanamide can be compared with other imidazole derivatives, such as:

Properties

IUPAC Name

2-amino-N-propyl-3-(1-tritylimidazol-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N4O/c1-2-18-30-27(33)26(29)19-25-20-32(21-31-25)28(22-12-6-3-7-13-22,23-14-8-4-9-15-23)24-16-10-5-11-17-24/h3-17,20-21,26H,2,18-19,29H2,1H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSBOGZHEFMCJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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